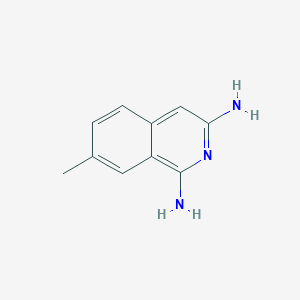

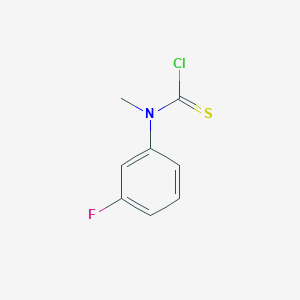

N-Methyl-N-(3-Fluorphenyl)-thiocarbamoylchlorid

Übersicht

Beschreibung

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is a compound that falls within the class of organosulfur chemistry, specifically within the subset of thiocarbamoyl chlorides. These compounds have been previously considered unstable but have been shown to be isolatable and relatively stable under certain conditions. They are of interest due to their potential applications in the preparation of thiolyzable and photolabile protecting groups, particularly for the sulfhydryl function of cysteine in protein synthesis and modification reagents .

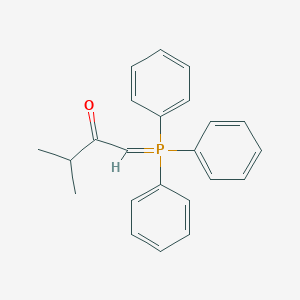

Synthesis Analysis

The synthesis of related thiocarbamoyl chlorides can be achieved through several routes, as demonstrated in the N-methylaniline family. Secondary and primary amines can be used to produce thiocarbamoyl fluorides and isothiocyanates, respectively, in moderate to excellent yields when reacted with trifluoromethanesulfonyl chloride in the presence of a reducing agent like triphenylphosphine and sodium iodide . Additionally, N-methyl carbamoylimidazole, a compound related to thiocarbamoyl chlorides, can be synthesized from 1,1-carbonyldiimidazole and MeNH3Cl, serving as a methyl isocyanate equivalent .

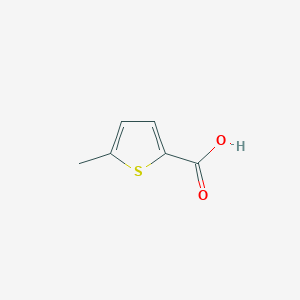

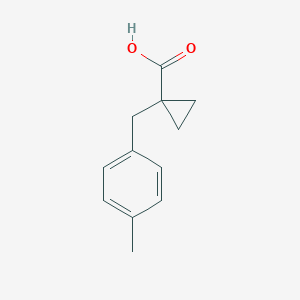

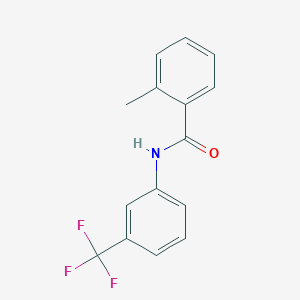

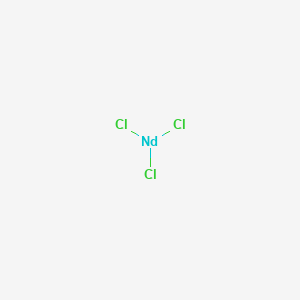

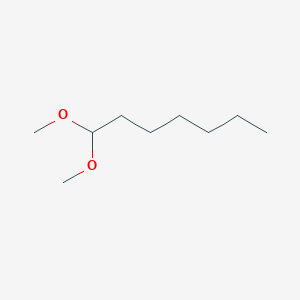

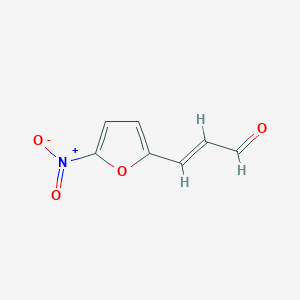

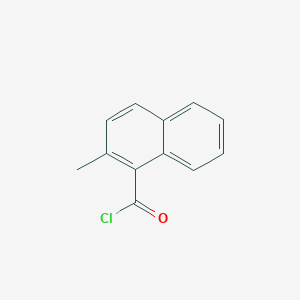

Molecular Structure Analysis

The molecular structure of thiocarbamoyl chlorides has been directly characterized by various spectroscopic techniques, confirming the presence of the functional groups and providing insight into their stability and reactivity . The structural characterization is crucial for understanding the behavior of these compounds under different conditions and for their potential applications.

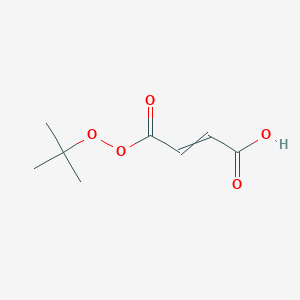

Chemical Reactions Analysis

Thiocarbamoyl chlorides undergo a series of chemical transformations that yield highly stable derivatives. These derivatives have been subject to thorough characterization, and their reactivity has been explored in kinetic and mechanistic experiments. The transformations include reactions with nucleophiles such as amines, protected and unprotected amino acids, thiols, and alcohols to produce N-methylureas, carbamates, and thiocarbamates .

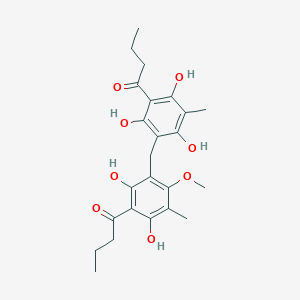

Physical and Chemical Properties Analysis

The physical and chemical properties of thiocarbamoyl chlorides, such as their unexpected stability, have been a subject of interest. The stability of these compounds is surprising given their previous classification as unstable intermediates. The ultimate fate of these compounds when they decompose, as well as their reactivity under various conditions, has been explored to understand their potential use in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

- N-Methyl-N-(3-Fluorphenyl)-thiocarbamoylchlorid-Derivate wurden auf ihre antimikrobielle Aktivität untersucht:

Antibakterielle Eigenschaften

Chemische Synthese

Zusammenfassend lässt sich sagen, dass This compound in verschiedenen Bereichen vielversprechend ist, von der antiviralen Forschung bis zur chemischen Synthese. Seine einzigartigen Eigenschaften inspirieren die wissenschaftliche Erforschung, und weitere Untersuchungen könnten zusätzliche Anwendungen aufdecken

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-N-methylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-3-6(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDZSNCIZXXUGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)F)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374941 | |

| Record name | N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10219-04-2 | |

| Record name | N-(3-Fluorophenyl)-N-methylcarbamothiol chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10219-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10219-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)